molecular formula C27H23N3O3 B3004055 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326900-66-6

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one

Cat. No.: B3004055
CAS No.: 1326900-66-6
M. Wt: 437.499
InChI Key: QWTWAOTUQJTTOG-UHFFFAOYSA-N
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Description

The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring an isoquinolin-1(2H)-one core substituted with a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 3,4-dimethylphenyl group, while the isoquinolinone nitrogen is linked to a 4-ethoxyphenyl substituent.

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-4-32-21-13-11-20(12-14-21)30-16-24(22-7-5-6-8-23(22)27(30)31)26-28-25(29-33-26)19-10-9-17(2)18(3)15-19/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTWAOTUQJTTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the 1,2,4-Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile oxide, forming the oxadiazole ring.

    Substitution Reactions: The aromatic groups are introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the isoquinolinone core, potentially leading to ring-opening or hydrogenation products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific structure of this compound allows it to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of isoquinolinones can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .

Antimicrobial Properties
The presence of both the isoquinoline and oxadiazole rings may contribute to antimicrobial activity. Preliminary studies suggest that compounds with such structures can inhibit the growth of various bacterial strains. This makes them potential candidates for developing new antibiotics, especially against resistant strains .

Neuroprotective Effects
There is emerging evidence that compounds similar to this one exhibit neuroprotective effects. They may help in mitigating oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Fluorescent Materials
The unique electronic properties of the oxadiazole group make this compound suitable for applications in organic light-emitting diodes (OLEDs) and other fluorescent materials. Its ability to emit light when excited makes it a candidate for use in display technologies and lighting solutions .

Polymer Chemistry
Incorporating this compound into polymers can enhance their thermal stability and mechanical properties. Research into polymer blends containing oxadiazole derivatives has shown improved performance characteristics, making them suitable for advanced engineering applications .

Research Tool

Biological Probes
Due to its fluorescent properties, this compound can be utilized as a biological probe in fluorescence microscopy. It can help visualize cellular processes or track biomolecules within living systems, providing insights into cellular dynamics and interactions .

Chemical Synthesis
This compound serves as an intermediate in the synthesis of other complex molecules. Its functional groups can be modified to create a variety of derivatives with tailored properties for specific applications in pharmaceuticals or materials science .

Summary Table of Applications

Application Area Specific Uses Potential Benefits
Medicinal ChemistryAnticancer agents, antimicrobial agentsTargeting cancer cells, combating bacterial infections
Material ScienceOLEDs, polymer enhancementsImproved light emission, enhanced material properties
Research ToolBiological probes, synthetic intermediatesVisualizing cellular processes, facilitating chemical synthesis

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Isoquinolinone Derivatives

Compound B: 4-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one

  • Structural Difference : Replaces the 4-ethoxyphenyl group in Compound A with a 4-fluorophenyl substituent.
  • Fluorine’s smaller size may reduce steric hindrance but decrease lipophilicity .
Parameter Compound A Compound B
Substituent at C2 4-Ethoxyphenyl 4-Fluorophenyl
LogP (Predicted) ~3.8 (higher lipophilicity) ~3.2 (moderate lipophilicity)
Electronic Effect Electron-donating (ethoxy) Electron-withdrawing (fluoro)

Oxadiazole-Containing Heterocycles

Compound C : 4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (from )

  • Structural Difference: Replaces the isoquinolinone core with a benzimidazolone scaffold and introduces a trifluoromethyl-biphenyl group.
  • Impact : The trifluoromethyl group enhances metabolic resistance and electronegativity, while the benzimidazolone core may alter hydrogen-bonding interactions. This compound exhibited 55% yield and 99.47% purity, suggesting robust synthetic feasibility .

Compound D: tert-Butyl 7-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate (from )

  • Structural Difference: Incorporates a phenol group and a tert-butyl carbamate-protected amine.
  • Impact : The hydroxyl group increases solubility but may reduce bioavailability due to phase II metabolism (e.g., glucuronidation). The carbamate group serves as a prodrug strategy for controlled release .
Parameter Compound A Compound C Compound D
Core Structure Isoquinolinone Benzimidazolone Dihydroisoquinoline
Key Substituent 3,4-Dimethylphenyl Trifluoromethyl-biphenyl 4-Hydroxyphenyl
Yield Not reported 55% Not reported
Purity Not reported 99.47% Not reported

Pyridazinone-Based Analogs

Compound E : 6-(3,4-Dimethylphenyl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one (from )

  • Structural Difference: Substitutes the isoquinolinone core with a pyridazinone ring and introduces a thiophene-oxadiazole side chain.
  • Impact: The pyridazinone core may confer distinct electronic properties, while the thiophene group could enhance π-π stacking interactions. This compound’s molecular weight (416.44 g/mol) is comparable to Compound A, suggesting similar pharmacokinetic profiles .

Key Research Findings

Synthetic Feasibility : Compounds with 1,2,4-oxadiazole motifs (e.g., Compounds B, C, D) are synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives, often achieving moderate-to-high yields (30–72%) .

SAR Insights: Electron-donating groups (e.g., ethoxy in Compound A) improve lipophilicity but may reduce metabolic stability. Fluorine or trifluoromethyl groups (Compounds B, C) enhance electronegativity and target binding. Heterocycle substitution (e.g., pyridazinone in Compound E) diversifies interaction modes with biological targets.

Biological Activity

The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one is a member of the isoquinolinone family and features a unique oxadiazole moiety. This structural configuration is significant as it often correlates with diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article aims to synthesize current research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C18H18N4O2C_{18}H_{18}N_{4}O_{2} and molecular weight of approximately 318.33 g/mol. The compound's structure features an isoquinolinone core substituted with both an oxadiazole and an ethoxyphenyl group, which may contribute to its biological efficacy.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to our compound have shown significant cytotoxicity against various cancer cell lines. A study highlighted that oxadiazole derivatives demonstrated IC50 values ranging from 11.20 to 59.61 µg/ml against A549 lung cancer cells, suggesting that modifications in the structure can enhance their anticancer potency .

CompoundCell LineIC50 (µg/ml)
11bA54911.20
11cA54915.73
13bA54959.61
14bA54927.66

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated in various studies. While specific data on this compound is limited, related oxadiazole derivatives have shown moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This suggests that our compound may possess similar properties, contributing to its overall therapeutic profile .

Antimicrobial Properties

Compounds featuring isoquinolinone structures have been reported to possess antimicrobial activities against a range of pathogens. For example, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the ethoxyphenyl group may enhance lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy.

Case Studies

In one notable case study involving a series of oxadiazole derivatives, researchers synthesized and evaluated the biological activity of these compounds through various assays including cytotoxicity tests and molecular docking studies. The results indicated that certain substitutions significantly improved their interaction with target proteins involved in cancer progression .

Molecular Docking Studies

Molecular docking studies conducted on similar compounds suggest that the unique structural features of oxadiazoles allow for effective binding with targets such as protein kinases and other enzymes involved in tumorigenesis. The docking scores indicate favorable interactions that correlate with observed biological activities .

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